molecular formula C7H6BrClO B598687 4-Bromo-3-chlorobenzyl alcohol CAS No. 120077-68-1

4-Bromo-3-chlorobenzyl alcohol

Cat. No. B598687
CAS RN: 120077-68-1
M. Wt: 221.478
InChI Key: QXKNNVRGECWRKK-UHFFFAOYSA-N
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Description

“4-Bromo-3-chlorobenzyl alcohol” is an organic compound that contains a benzyl group with bromine and chlorine substituents and a hydroxyl group . It has a molecular weight of 221.48 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with bromine and chlorine substituents at the 4th and 3rd positions, respectively, and a hydroxyl group attached to the benzyl carbon .

Scientific Research Applications

Advanced Chemical Synthesis and Material Science

Research in the field of advanced chemical synthesis and material science often explores the synthesis of complex molecules and materials for various applications, including pharmaceuticals, electronics, and biotechnology. Compounds like 4-Bromo-3-chlorobenzyl alcohol could serve as intermediates or precursors in the synthesis of more complex molecules. For instance, studies on the synthesis of higher alcohols using modified catalysts highlight the significance of precursor compounds in achieving desired chemical transformations (Slaa, Ommen, & Ross, 1992).

Environmental and Health Impact Studies

Research on the environmental and health impacts of chemical compounds, including brominated and chlorinated organics, is critical for understanding their fate in the environment and potential risks to human health. Studies on the fate processes of chlorobenzenes in soil and potential remediation strategies provide insights into the environmental persistence and degradation pathways of similar compounds, which could be relevant for assessing the impact of this compound (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Photocatalysis and Environmental Applications

The use of photocatalysts for environmental remediation and energy conversion has seen significant interest. Compounds with brominated and chlorinated groups might have specific roles in photocatalytic processes or as study subjects to understand the photocatalytic degradation of hazardous materials. Reviews on g-C3N4-based photocatalysts highlight the broad range of applications in photocatalysis, including water splitting, pollutant degradation, and CO2 reduction, where compounds like this compound could find indirect relevance (Wen, Xie, Chen, & Li, 2017).

properties

IUPAC Name

(4-bromo-3-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKNNVRGECWRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120077-68-1
Record name (4-bromo-3-chlorophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of BH3 (34 mL, IM in tetrahydrofuran) was added dropwise to the solution of 4-bromo-3-chlorobenzoic acid (2.5 g, 11.4 mmol) in tetrahydrofuran at 0° C. The mixture was stirred at 40° C. overnight. Acetic acid (5 mL) was added dropwise to the reaction mixture. The mixture was concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ethe/ethyl acetate=1:1) to give (4-bromo-3-chlorophenyl)methanol as a white solid (4.47 g, 91%). 1H NMR (300 MHz, d6-DMSO): 7.69 (d, J=8.1, 1H), δ 7.53 (d, J=0.9, 1H), 7.19 (dd, J1=8.1, 1H J2=0.9, 1H), 5.38 (s, 1H), δ 4.48 (s, 2H).
Quantity
5 mL
Type
reactant
Reaction Step One
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2.5 g
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reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

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